molecular formula C12H16ClN3O B2626265 3-[(5-Chloropyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane CAS No. 2189368-12-3

3-[(5-Chloropyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane

Cat. No. B2626265
CAS RN: 2189368-12-3
M. Wt: 253.73
InChI Key: HSMYRHDIFGSEPJ-UHFFFAOYSA-N
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Description

The compound contains an 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . The compound also contains a chloropyrimidinyl group, which is a common moiety in many biologically active compounds .


Synthesis Analysis

The synthesis of compounds with an 8-azabicyclo[3.2.1]octane scaffold often relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane scaffold is a bicyclic structure with a nitrogen atom incorporated into one of the rings . The chloropyrimidinyl group is a heterocyclic aromatic ring containing nitrogen and chlorine .

Scientific Research Applications

Efficient Synthesis and Receptor Affinity

A notable application involves the efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (3-azatropane) from pyroglutamic acid, which is a key component for creating 3-substituted azatropanes. These compounds are evaluated for their affinity at D2 and 5-HT2A receptors, indicating their potential in neuropsychopharmacology research (R. Singh et al., 2007).

Nootropic Effects and Synthesis

Another application is the synthesis of 1-azabicyclo[3.3.0]octane derivatives, showing piracetam-like nootropic effects. This research demonstrates the compound's potential in improving cerebral function, highlighting its relevance in cognitive enhancement and neurological research (M. Oka et al., 2000).

Nematicidal Activity

Research also extends to the synthesis of novel derivatives for nematicidal activity against pinewood nematodes (B. xylophilus) and root-knot nematodes (M. incognita). This application underscores the compound's potential in agricultural pest control, providing a basis for developing new nematicides (Jun Xu et al., 2021).

Spectroscopic and Structural Studies

Spectroscopic studies on azabicyclospirohydantoins, including 3-alkyl-3-azabicyclo(3.2.1)octane derivatives, offer insights into hydrogen bonding and structural properties. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in material science and medicinal chemistry (J. Bellanato et al., 1980).

Diels-Alder Reactions

Furthermore, the Diels-Alder reaction involving 2-chloro-2-nitrosopropane and 1,3-cyclohexadiene to prepare 3-(2-chloropropyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene highlights the compound's versatility in organic synthesis. This research provides valuable methodologies for constructing complex bicyclic structures, which are of interest in synthetic chemistry and drug development (E. Kesler, 1980).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Tropane alkaloids, which contain an 8-azabicyclo[3.2.1]octane scaffold, have diverse mechanisms of action depending on their specific structures and targets .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. Given the biological activity of other compounds with an 8-azabicyclo[3.2.1]octane scaffold , it could be of interest in medicinal chemistry.

properties

IUPAC Name

3-(5-chloropyrimidin-2-yl)oxy-8-methyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-16-9-2-3-10(16)5-11(4-9)17-12-14-6-8(13)7-15-12/h6-7,9-11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMYRHDIFGSEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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